Tétrahydrate d'alloxane

Vue d'ensemble

Description

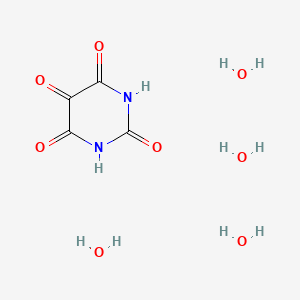

Alloxan tetrahydrate, also known as 5,5-dihydroxybarbituric acid, is an organic compound with the chemical formula C4H2N2O4·4H2O. It is a derivative of pyrimidine and is known for its pale yellow solid appearance. Alloxan tetrahydrate is primarily used in scientific research, particularly in studies related to diabetes, due to its ability to induce diabetes in experimental animals .

Applications De Recherche Scientifique

Scientific Research Applications

- Induction of Diabetes in Animal Models

- Mechanisms of Action

- Research on Antidiabetic Agents

Case Study 1: Protective Role of Phyllanthus fraternus

- A study demonstrated that administration of Phyllanthus fraternus extract significantly reduced blood glucose levels and oxidative stress markers in alloxan-induced diabetic rats. Histopathological examination revealed regeneration of pancreatic islets after treatment with the extract .

Case Study 2: Efficacy of Citrullus colocynthis

- In another investigation, Citrullus colocynthis was shown to improve blood glucose levels and promote regeneration of pancreatic islets in diabetic rats induced by alloxan. The extract demonstrated a significant reduction in necrotic changes within the pancreatic tissue .

Data Tables

| Application Area | Description |

|---|---|

| Induction of Diabetes | Used to create type 1 diabetes models in rodents for research purposes |

| Mechanism of Action | Generates reactive oxygen species leading to oxidative stress and cell death |

| Evaluation of Antidiabetic Agents | Serves as a model for testing new drugs or natural compounds for diabetes |

| Case Study | Findings |

|---|---|

| Phyllanthus fraternus | Reduced blood glucose and oxidative stress; promoted regeneration of pancreatic islets |

| Citrullus colocynthis | Improved blood glucose levels; enhanced regeneration of pancreatic tissue |

Mécanisme D'action

Target of Action

Alloxan Tetrahydrate primarily targets the insulin-producing pancreatic beta cells . It preferentially accumulates in these cells through the GLUT2 glucose transporter .

Mode of Action

Alloxan Tetrahydrate interacts with its targets, the pancreatic beta cells, in a specific manner. In the presence of intracellular thiols, especially glutathione, Alloxan Tetrahydrate generates reactive oxygen species (ROS) in a cyclic redox reaction with its reduction product, dialuric acid . This interaction results in changes within the beta cells, leading to their destruction .

Biochemical Pathways

The affected biochemical pathway involves the generation of reactive oxygen species (ROS) in a cyclic redox reaction with dialuric acid, a reduction product of Alloxan Tetrahydrate . This process leads to the production of superoxide radicals, hydrogen peroxide, and ultimately, hydroxyl radicals . These hydroxyl radicals are responsible for the death of the beta cells .

Pharmacokinetics

It is known that alloxan tetrahydrate preferentially accumulates in pancreatic beta cells via the glut2 glucose transporter , suggesting its absorption and distribution characteristics

Result of Action

The molecular and cellular effects of Alloxan Tetrahydrate’s action include the generation of reactive oxygen species (ROS), leading to the destruction of insulin-producing pancreatic beta cells . This destruction results in a state of insulin-dependent diabetes mellitus in animals, with characteristics similar to type 1 diabetes in humans .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Alloxan Tetrahydrate. It is generally understood that a multitude of host and environmental factors can influence drug response , but the specifics for Alloxan Tetrahydrate would require further investigation.

Analyse Biochimique

Biochemical Properties

Alloxan tetrahydrate plays a significant role in biochemical reactions, particularly in the context of diabetes research. It interacts with various enzymes, proteins, and other biomolecules within the pancreatic beta cells. One of the primary interactions is with the enzyme glucokinase, which is crucial for glucose sensing and insulin secretion. Alloxan tetrahydrate inhibits glucokinase, thereby impairing glucose-induced insulin secretion. Additionally, alloxan tetrahydrate generates reactive oxygen species (ROS) through redox cycling with its reduction product, dialuric acid. These ROS cause oxidative stress and damage to cellular components, further contributing to beta cell destruction .

Cellular Effects

Alloxan tetrahydrate exerts profound effects on various types of cells, particularly pancreatic beta cells. It induces oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis. The compound also affects cell signaling pathways, gene expression, and cellular metabolism. In pancreatic beta cells, alloxan tetrahydrate inhibits glucose-induced insulin secretion by targeting glucokinase. This inhibition disrupts normal cellular function and leads to the development of insulin-dependent diabetes . Furthermore, alloxan tetrahydrate’s ability to generate ROS affects other cellular processes, including DNA fragmentation and mitochondrial dysfunction .

Molecular Mechanism

The molecular mechanism of alloxan tetrahydrate involves several key steps. Upon entering the pancreatic beta cells via the GLUT2 glucose transporter, alloxan tetrahydrate undergoes redox cycling with its reduction product, dialuric acid. This process generates reactive oxygen species, including superoxide radicals, hydrogen peroxide, and hydroxyl radicals. These ROS cause oxidative damage to cellular components, leading to beta cell necrosis. Additionally, alloxan tetrahydrate inhibits glucokinase, the glucose sensor of beta cells, further impairing insulin secretion. The combined effects of ROS generation and glucokinase inhibition result in the selective destruction of pancreatic beta cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alloxan tetrahydrate change over time. The compound is relatively stable, but its degradation products can also contribute to its biological activity. In vitro and in vivo studies have shown that the initial exposure to alloxan tetrahydrate leads to rapid beta cell necrosis and insulin deficiency. Over time, the long-term effects include sustained hyperglycemia and the development of diabetic complications. The stability and degradation of alloxan tetrahydrate are important factors in understanding its temporal effects on cellular function .

Dosage Effects in Animal Models

The effects of alloxan tetrahydrate vary with different dosages in animal models. At lower doses, the compound induces mild hyperglycemia and partial beta cell destruction. At higher doses, alloxan tetrahydrate causes severe hyperglycemia and extensive beta cell necrosis. The threshold effects observed in these studies indicate that there is a dose-dependent relationship between alloxan tetrahydrate and its diabetogenic effects. High doses of alloxan tetrahydrate can also lead to toxic and adverse effects, including renal and hepatic damage .

Metabolic Pathways

Alloxan tetrahydrate is involved in several metabolic pathways, particularly those related to glucose metabolism. It interacts with enzymes such as glucokinase and generates reactive oxygen species through redox cycling. These interactions affect metabolic flux and metabolite levels within the pancreatic beta cells. The inhibition of glucokinase by alloxan tetrahydrate disrupts normal glucose sensing and insulin secretion, leading to altered glucose metabolism. Additionally, the generation of ROS by alloxan tetrahydrate affects other metabolic pathways, contributing to cellular damage and dysfunction .

Transport and Distribution

Alloxan tetrahydrate is transported and distributed within cells and tissues through various mechanisms. It enters pancreatic beta cells via the GLUT2 glucose transporter, which facilitates its uptake. Once inside the cells, alloxan tetrahydrate undergoes redox cycling and generates reactive oxygen species. The compound’s distribution within tissues is influenced by its interactions with transporters and binding proteins. These interactions affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of alloxan tetrahydrate is primarily within the pancreatic beta cells. It targets specific compartments and organelles, including the mitochondria and the nucleus. The generation of reactive oxygen species by alloxan tetrahydrate leads to oxidative damage within these subcellular compartments. Additionally, the inhibition of glucokinase by alloxan tetrahydrate affects its activity and function within the beta cells. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Alloxan tetrahydrate can be synthesized through the oxidation of uric acid or alloxantin. One common method involves the use of fuming nitric acid as an oxidizing agent. The reaction is carried out by adding fuming nitric acid to a solution of alloxantin dihydrate in water while maintaining the temperature below 60°C. The reaction mixture is then heated to 60-65°C to complete the reaction, followed by cooling to crystallize alloxan tetrahydrate .

Industrial Production Methods

Industrial production of alloxan tetrahydrate typically follows similar synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The crystallized alloxan tetrahydrate is then filtered, washed, and dried to obtain the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

Alloxan tetrahydrate undergoes various chemical reactions, including oxidation, reduction, and condensation reactions. It is known to react with ammonia to form murexide, a purple dye. This reaction involves the condensation of alloxan with uramil, an intermediate formed during the reaction .

Common Reagents and Conditions

Oxidation: Fuming nitric acid is commonly used as an oxidizing agent in the synthesis of alloxan tetrahydrate.

Reduction: Alloxan can be reduced to form dialuric acid, which is involved in redox reactions generating reactive oxygen species.

Condensation: Ammonia is used in the condensation reaction to form murexide.

Major Products Formed

Murexide: Formed from the reaction of alloxan with ammonia.

Dialuric Acid: A reduction product of alloxan involved in redox reactions.

Comparaison Avec Des Composés Similaires

Alloxan tetrahydrate is often compared with streptozotocin, another diabetogenic agent used in diabetes research. Both compounds selectively target pancreatic beta cells and induce diabetes, but they differ in their mechanisms of action. While alloxan generates ROS to cause beta cell necrosis, streptozotocin acts as an alkylating agent, causing DNA damage and beta cell death .

Similar Compounds

Streptozotocin: An alkylating agent used to induce diabetes in experimental animals.

Alloxantin: An intermediate in the synthesis of alloxan.

Activité Biologique

Alloxan tetrahydrate is a derivative of alloxan, an organic compound known for its significant biological activity, particularly in the context of diabetes research. This article delves into the biological effects of alloxan tetrahydrate, focusing on its mechanism of action, experimental findings, and implications for diabetes modeling in laboratory settings.

Alloxan tetrahydrate (C₄H₄N₂O₄·4H₂O) is a glucose analogue that selectively targets pancreatic beta cells, leading to their destruction. This selectivity arises from its uptake through the GLUT2 glucose transporter, which is abundant in these cells. Upon entering the beta cells, alloxan undergoes reduction to dialuric acid, generating reactive oxygen species (ROS) that induce oxidative stress and ultimately result in cell death .

The following table summarizes the key properties and mechanisms associated with alloxan tetrahydrate:

| Property | Description |

|---|---|

| Chemical Formula | C₄H₄N₂O₄·4H₂O |

| Mechanism of Action | Induces oxidative stress via ROS generation |

| Target Cells | Pancreatic beta cells (insulin-producing cells) |

| Disease Model | Type 1 diabetes in rodents |

Induction of Diabetes

Alloxan tetrahydrate is widely used to induce diabetes mellitus in animal models, particularly rodents. In studies, a typical dose for inducing diabetes is 130 mg/kg administered intraperitoneally. The resultant hyperglycemia mimics type 1 diabetes characteristics, allowing researchers to explore potential treatments and understand disease mechanisms .

Case Study: Alloxan-Induced Diabetes in Rats

- Objective : To evaluate the protective effects of herbal extracts against alloxan-induced oxidative stress and hyperglycemia.

- Methodology : Adult male Wistar rats were divided into groups receiving different treatments post-alloxan injection.

- Findings : Significant increases in blood glucose, triglycerides, and oxidative stress markers were observed in diabetic rats. Treatment with herbal extracts showed varying degrees of efficacy in reducing these parameters, with higher doses yielding better results .

Histopathological Observations

Histopathological examinations reveal that alloxan causes extensive damage to the islets of Langerhans. In treated diabetic rats, significant morphological changes include necrosis and fibrotic replacement of beta cells. However, treatment with protective agents can lead to partial regeneration of these cells .

Oxidative Stress and Metabolic Implications

The administration of alloxan not only affects insulin-producing cells but also induces systemic oxidative stress. This has been linked to various complications associated with diabetes, such as nephropathy. Studies have shown that antioxidants can mitigate some oxidative damage caused by alloxan .

Research Findings Summary

- Oxidative Stress : Increased levels of lipid peroxidation products were noted in diabetic rats compared to controls.

- Biochemical Parameters : Elevated blood glucose and cholesterol levels were significantly reduced following treatment with antioxidant compounds.

- Histopathology : Treatment groups exhibited less severe damage to pancreatic tissues compared to untreated diabetic controls .

Propriétés

IUPAC Name |

1,3-diazinane-2,4,5,6-tetrone;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O4.4H2O/c7-1-2(8)5-4(10)6-3(1)9;;;;/h(H2,5,6,8,9,10);4*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJROYYCRHFNFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=O)NC(=O)NC1=O.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047241 | |

| Record name | Pyrimidine-2,4,5,6(1H,3H)-tetrone tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6010-91-9 | |

| Record name | Pyrimidine-2,4,5,6(1H,3H)-tetrone tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alloxan tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.